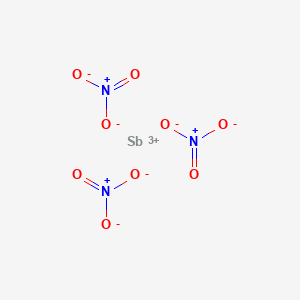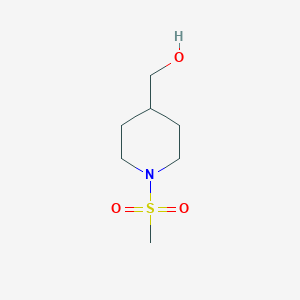
3-Aminofuran-2-carboxylic acid
Descripción general
Descripción
3-Aminofuran-2-carboxylic acid is an organic compound belonging to the furan family It features a furan ring substituted with an amino group at the third position and a carboxylic acid group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Aminofuran-2-carboxylic acid can be synthesized through several methods:
From Furan-2-carboxylic Acid: One common method involves the nitration of furan-2-carboxylic acid followed by reduction to yield this compound.
From Furan Derivatives: Another approach is the amination of furan derivatives under specific conditions to introduce the amino group at the desired position.
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and reduction processes, optimized for yield and purity. The use of catalysts and controlled reaction environments ensures efficient production.
Análisis De Reacciones Químicas
3-Aminofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different substituents.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, acylating agents.
Condensation Reagents: Aldehydes, ketones, acid catalysts.
Major Products:
Oxidation Products: Oxo derivatives.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated or acylated derivatives.
Condensation Products: Schiff bases.
Aplicaciones Científicas De Investigación
3-Aminofuran-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of 3-aminofuran-2-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic attacks, while the carboxylic acid group can engage in acid-base interactions. These interactions influence the compound’s reactivity and biological activity.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Receptors: It may interact with cellular receptors, modulating signal transduction pathways.
DNA/RNA: Potential to intercalate with nucleic acids, affecting gene expression and replication.
Comparación Con Compuestos Similares
3-Aminofuran-2-carboxylic acid can be compared with other similar compounds, such as:
Furan-2-carboxylic Acid: Lacks the amino group, resulting in different reactivity and applications.
3-Aminobenzoic Acid: Similar structure but with a benzene ring instead of a furan ring, leading to different chemical properties.
3-Aminopyridine-2-carboxylic Acid: Contains a pyridine ring, which affects its electronic properties and reactivity.
Uniqueness:
- The presence of both an amino group and a carboxylic acid group on the furan ring makes this compound a versatile compound with unique reactivity and potential applications in various fields.
Propiedades
IUPAC Name |
3-aminofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3/c6-3-1-2-9-4(3)5(7)8/h1-2H,6H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFCUBIYBSEWBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30592781 | |
| Record name | 3-Aminofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30592781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260849-97-5 | |
| Record name | 3-Aminofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30592781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(Chloromethyl)piperidino]-6-methylpyrazine](/img/structure/B1611878.png)
![2-(Cyclopropylmethylsulfonyl)benzo[D]thiazole](/img/structure/B1611880.png)

![2-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetonitrile](/img/structure/B1611883.png)






![N-methyl-N-[(1-methyl-1H-indol-6-yl)methyl]amine](/img/structure/B1611893.png)

![N-methyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]amine](/img/structure/B1611896.png)
![[2-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol](/img/structure/B1611897.png)
